2-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane
Overview
Description
2-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[45]decane is a complex organic compound that features a pyrazole ring, a benzyl group, and a diazaspirodecane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation.
Formation of the Diazaspirodecane Structure: This involves a cyclization reaction where the diazaspirodecane core is formed through the reaction of appropriate diamines with cyclic ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
2-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural properties and potential biological activity.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: The compound is explored for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets such as enzymes and receptors. The pyrazole ring and diazaspirodecane structure allow the compound to bind to these targets, potentially inhibiting their activity or modulating their function .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
Benzylpyrazole: A compound with a benzyl group attached to a pyrazole ring.
Diazaspirodecane Derivatives: Compounds with similar diazaspirodecane structures.
Uniqueness
2-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane is unique due to its combination of a pyrazole ring, a benzyl group, and a diazaspirodecane structure. This combination provides the compound with distinct chemical and biological properties that are not found in simpler analogs .
Properties
IUPAC Name |
2-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O/c1-19-14-20(2)27(24-19)22-7-4-6-21(15-22)16-26-11-9-23(18-26)8-5-10-25(17-23)12-13-28-3/h4,6-7,14-15H,5,8-13,16-18H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCRLUOXDCEXDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)CN3CCC4(C3)CCCN(C4)CCOC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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